1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one
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Overview
Description
1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C9H10ClNOS This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one typically involves the reaction of 4-amino-2-mercaptobenzene with 1-chloropropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, thiols, or alcohols are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thioethers, alcohols.
Scientific Research Applications
1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-2-mercaptophenyl)-1-bromopropan-2-one
- 1-(4-Amino-2-mercaptophenyl)-1-iodopropan-2-one
- 1-(4-Amino-2-mercaptophenyl)-1-fluoropropan-2-one
Uniqueness
1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of the chlorine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromine, iodine, or fluorine counterparts. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
Properties
Molecular Formula |
C9H10ClNOS |
---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(4-amino-2-sulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(12)9(10)7-3-2-6(11)4-8(7)13/h2-4,9,13H,11H2,1H3 |
InChI Key |
YIQBCWLUIAOEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)S)Cl |
Origin of Product |
United States |
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